2-[3-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and biological research. This compound, characterized by its unique structure, offers a range of properties that can be exploited in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzaldehyde with ethylamine under specific conditions. The resultant intermediate is then subjected to further reactions to yield the final product.
Step 1: : 3-(Methylsulfanyl)benzaldehyde is reacted with ethylamine in the presence of a reducing agent.
Step 2: : The intermediate product is then subjected to hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic route for large-scale production. Factors such as reaction time, temperature, and solvent choice are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reducing agents such as lithium aluminium hydride can be used to reduce the compound, altering its functional groups.
Substitution: : The amine group in the compound allows for nucleophilic substitution reactions, often in the presence of halogenating agents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl halides.
Major Products
The products formed from these reactions vary but can include sulfoxides, sulfones, and various substituted amines, depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride has broad applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential interactions with biological systems and possible roles in biochemical pathways.
Medicine: : Explored for its therapeutic properties and potential use in drug development.
Industry: : Utilized in the manufacturing of advanced materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism by which 2-[3-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may act by binding to these targets and modulating their activity, influencing various physiological pathways. For instance, it might inhibit or activate enzyme function, altering the concentration of key biochemical intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine hydrochloride: : Shares a similar structure but lacks the methylsulfanyl group.
Methamphetamine hydrochloride: : Similar amine structure but with significant differences in effects and applications.
Thioanisole: : Contains the methylsulfanyl group but lacks the amine component.
Highlighting Uniqueness
2-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride's uniqueness lies in the combination of its amine and methylsulfanyl functional groups. This dual functionality provides distinct reactivity and interaction potential, setting it apart from its structural analogs. The compound’s balance of these groups allows for versatile applications, particularly in synthesizing complex organic molecules and exploring biological interactions.
Eigenschaften
CAS-Nummer |
76384-28-6 |
---|---|
Molekularformel |
C9H14ClNS |
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
2-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H |
InChI-Schlüssel |
HAXLPXVKDIMCJY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)CCN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.